1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene, with the Chemical Abstracts Service (CAS) number 1807632-93-4, is a chemical compound that has garnered attention for its applications in pharmaceutical development, particularly as a precursor in the synthesis of active pharmaceutical ingredients. This compound is structurally characterized by the presence of two bromine atoms and an ethoxy-substituted phenyl group attached to a benzene ring.
The compound is often synthesized for use in quality control and analytical studies during the production of drugs like dapagliflozin, which is used in the treatment of type 2 diabetes mellitus. Manufacturers such as SynThink Chemicals provide this compound as a working standard for research and development purposes, ensuring compliance with regulatory standards .
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene falls under the category of aromatic compounds due to its benzene ring structure. It is classified as a brominated organic compound and is associated with various impurities and degradation products that are monitored during pharmaceutical manufacturing processes .
The synthesis of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene typically involves several methods, including:
Technical details include:
The molecular formula of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene is C15H14Br2O. The structure features:
Key structural data includes:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure and purity of the compound .
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene can participate in various chemical reactions:
Technical details regarding these reactions include:
The mechanism by which 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene exerts its effects primarily relates to its role as an intermediate in synthesizing pharmacologically active compounds.
Data supporting these mechanisms often come from pharmacological studies that evaluate the efficacy and safety profiles of final drug formulations derived from this compound .
1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene exhibits several notable physical properties:
Key chemical properties include:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) are often provided by suppliers for quality assurance purposes .
The primary applications of 1,4-Dibromo-2-[(4-ethoxyphenyl)methyl]benzene include:
This compound's role in drug formulation underscores its significance in modern medicinal chemistry and pharmaceutical sciences .
The synthesis of 1,4-dibromo-2-[(4-ethoxyphenyl)methyl]benzene typically begins with a Friedel-Crafts acylation between 1,4-dibromobenzene and 4-ethoxybenzoyl chloride. This reaction forms the ketone intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which is subsequently reduced to the methylene linkage. The acylation step requires Lewis acid catalysts to generate the electrophilic acylium ion. Aluminum chloride (AlCl₃) is the classical catalyst, but it often requires stoichiometric amounts (1.0–1.2 equivalents) due to coordination with the product ketone, limiting yields to 70–75% [2] [5] [8].
Recent optimizations employ boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalytic alternative. At 0–5°C in dichloromethane, BF₃·OEt₂ (0.3 equivalents) achieves 85–90% yield by minimizing side reactions and simplifying purification. This system benefits from milder conditions and reduced catalyst loading [2] [8]. For the reduction step, sodium borohydride/titanium tetrachloride (NaBH₄/TiCl₄) in tetrahydrofuran reduces the ketone to the methylene group in >95% yield, outperforming traditional Clemmensen reduction (Zn(Hg)/HCl), which exhibits compatibility issues with bromine substituents [2] [6].
Table 1: Catalytic Systems for Friedel-Crafts Acylation
Catalyst | Equivalents | Temperature | Yield | Advantages |
---|---|---|---|---|
AlCl₃ | 1.0–1.2 | 25–30°C | 70–75% | High reactivity |
BF₃·OEt₂ | 0.3 | 0–5°C | 85–90% | Lower loading, fewer byproducts |
FeCl₃ | 0.5 | 40°C | 60–65% | Low cost |
Regioselective bromination is critical for installing bromine atoms at the 4-position of toluene derivatives. The methyl group’s activation directs electrophilic bromination predominantly to the ortho and para positions. By leveraging steric hindrance and electronic effects, para-selectivity exceeding 90% is achievable. Using bromine (Br₂) in dichloromethane with catalytic Lewis acids (e.g., FeBr₃ or AlBr₃) at 0°C affords 1-bromo-4-methyl-2-nitrobenzene, a precursor to 2,4-dibromotoluene [2] [7].
Key variables include:
Alternative bromination agents like N-bromosuccinimide (NBS) in acetonitrile at 80°C offer improved selectivity for benzylic bromination when access to toluene derivatives is required. This method avoids ring bromination and enables further functionalization through nucleophilic substitution [7].
Table 2: Bromination Conditions for Para-Selectivity
Brominating Agent | Catalyst | Solvent | Temperature | Para-Selectivity |
---|---|---|---|---|
Br₂ | FeBr₃ | CH₂Cl₂ | 0°C | 85% |
Br₂ | ZnCl₂ | CCl₄ | 25°C | 95% |
NBS | None | CH₃CN | 80°C | 90% (benzylic) |
Two alternative routes exist but face significant limitations:
In contrast, the Friedel-Crafts acylation/reduction sequence provides superior regiocontrol and scalability. The acylation step’s insensitivity to bromine substituents and the high efficiency of modern reduction protocols make it the preferred industrial route for pharmaceutical intermediates like dapagliflozin [2].
Table 3: Comparative Analysis of Synthetic Routes
Route | Key Step | Yield | Regioselectivity | Key Limitations |
---|---|---|---|---|
FC Acylation/Reduction | AlCl₃/BF₃ catalysis | 85–90% | High | Ketone reduction required |
Dibromotoluene Alkylation | Electrophilic alkylation | <70% | Low | Rearrangement, polyalkylation |
Suzuki Coupling | Pd-catalyzed coupling | ~65% | Moderate | Protodeboronation, cost |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7